molecular formula C13H11NO4 B6387093 2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid CAS No. 1261991-87-0

2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid

Cat. No.: B6387093
CAS No.: 1261991-87-0
M. Wt: 245.23 g/mol
InChI Key: LIQDKTINSQXQAJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives This compound is characterized by the presence of a hydroxyl group at the second position and a hydroxymethylphenyl group at the fifth position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the hydroxyl and hydroxymethylphenyl groups. One common method involves the use of hydrazides and aldehydes in organic solvents under reflux conditions . The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethylphenyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the fourth position.

    Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the third position.

    Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the second position.

Uniqueness

2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid is unique due to the presence of both hydroxyl and hydroxymethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-8-2-1-3-9(4-8)11-6-14-12(16)5-10(11)13(17)18/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQDKTINSQXQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687108
Record name 5-[3-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-87-0
Record name 5-[3-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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